molecular formula C12H11FN2O B7837901 5-(2-Fluorophenyl)-2-methoxypyridin-3-amine

5-(2-Fluorophenyl)-2-methoxypyridin-3-amine

Cat. No.: B7837901
M. Wt: 218.23 g/mol
InChI Key: SQGIQHJBULESKC-UHFFFAOYSA-N
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Description

5-(2-Fluorophenyl)-2-methoxypyridin-3-amine is a useful research compound. Its molecular formula is C12H11FN2O and its molecular weight is 218.23 g/mol. The purity is usually 95%.
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Biological Activity

5-(2-Fluorophenyl)-2-methoxypyridin-3-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound has the molecular formula C11H10FN2OC_{11}H_{10}FN_2O and a molecular weight of approximately 202.21 g/mol. Its structure features a pyridine ring substituted with a fluorophenyl group and a methoxy group, which are believed to enhance its bioactivity through improved interaction with biological targets such as enzymes and receptors .

Pharmacological Potential

Research indicates that this compound exhibits anti-thrombolytic and anti-inflammatory properties, similar to other compounds with analogous structures. The presence of the fluorine atom is associated with increased bioactivity due to its electronegativity, which can enhance interactions with biological molecules .

Interaction Studies

Studies have shown that this compound interacts with various biomolecules, potentially affecting pathways involved in inflammation and thrombosis. The combination of the fluorine and methoxy groups is crucial for enhancing binding affinity to specific receptors, making it a candidate for further pharmacological exploration .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is helpful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
(S)-1-(5-Fluoro-2-methoxypyridin-3-yl)ethan-1-olLacks amino groupPrimarily studied for alcohol functionality
5-Fluoro-2-methoxypyridinePrecursor moleculeServes as a building block without amine substitution
3-(4-Fluorophenyl)-5-(2-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-amineContains multiple aromatic ringsExhibits different pharmacological profiles

The unique combination of substituents in this compound enhances its biological activity compared to these similar compounds .

Synthesis Methods

Several synthesis methods for producing this compound have been reported, including palladium-catalyzed cross-coupling reactions. These methods highlight the versatility of synthesizing this compound for further research .

Case Studies and Research Findings

  • Anti-Thrombolytic Activity : In studies evaluating anti-thrombolytic properties, derivatives of pyridine exhibited varying degrees of activity. For instance, one derivative showed anti-thrombolytic activity at 31.61%, indicating that structural modifications can significantly impact efficacy .
  • Biofilm Inhibition : Another study focused on biofilm inhibition activities among pyridine derivatives, where certain compounds demonstrated up to 90.95% inhibition against bacterial growth, showcasing the potential use of these derivatives in treating infections .
  • In Vitro Studies : In vitro studies revealed that modifications at specific positions on the pyridine ring could enhance or diminish biological activity. For example, the introduction of electron-withdrawing groups generally improved activity against certain targets .

Properties

IUPAC Name

5-(2-fluorophenyl)-2-methoxypyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2O/c1-16-12-11(14)6-8(7-15-12)9-4-2-3-5-10(9)13/h2-7H,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQGIQHJBULESKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)C2=CC=CC=C2F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.